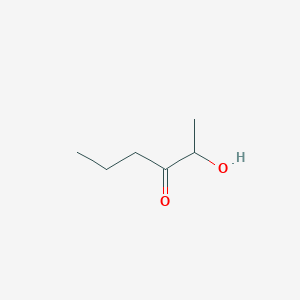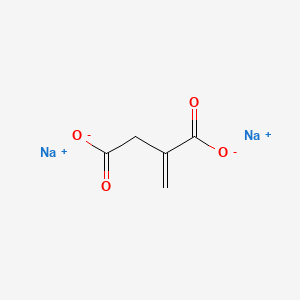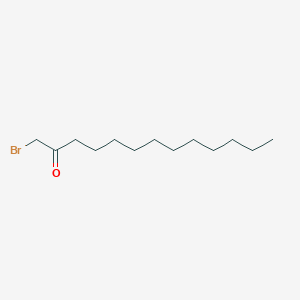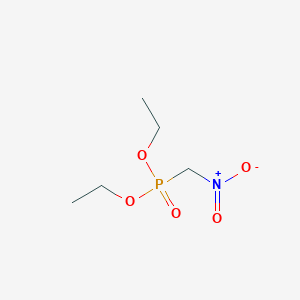
2-Hydroxyhexan-3-one
Overview
Description
2-Hydroxyhexan-3-one is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.1583 . It is also known by other names such as 3-Hexanone, 2-hydroxy-; 1-Hydroxyethyl propyl ketone; and 3-hexanon-2-ol .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyhexan-3-one consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyhexan-3-one include a molecular weight of 116.1583 and a molecular formula of C6H12O2 .Scientific Research Applications
Atmospheric Chemistry
The study of alkoxy radicals, including 2-hexoxy and 3-hexoxy radicals, is crucial in understanding atmospheric chemistry. Research has focused on the isomerization and reactions of these radicals, relevant to atmospheric conditions, highlighting their significance in environmental science. The isomerization of 2-hexoxy radicals to 5-hydroxyhexan-2-one is a key aspect of this research (Eberhard, Muller, Stocker, & Kerr, 1995).
Insect Attraction and Pheromones
2-Hydroxyhexan-3-one plays a role in the chemical ecology of certain insects. Research on the Japanese cedar longhorned beetle identified (R)-3-hydroxyhexan-2-one and (S)-2-hydroxyhexan-3-one as components of its pheromones. This discovery aids in understanding insect behavior and can be used in pest management strategies (Zou et al., 2015).
Plant Defense Mechanisms
Hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, demonstrate the role of secondary metabolites in plant defense. These compounds protect cereals against pests and diseases, and their extensive study has implications for agricultural practices (Niemeyer, 1988).
Synthesis and Catalysis
The transformation of compounds like 3-ethylpentane-2,3-diol on copper catalysts, resulting in products like 4-methyl-4-hydroxyhexan-3-one, represents an area of interest in catalysis and chemical synthesis. This includes the observation of 1,2-bond shift isomerization (Bartók & Molnár, 1980).
Biotransformation and Enzymatic Studies
Studies on enzymes derived from thermophilic organisms, like the production of (5S)-hydroxyhexane-2-one, highlight the potential of these enzymes in industrial applications. The focus on high substrate concentrations and thermostability of enzymes in biotransformation processes is notable (Diederichs et al., 2015).
Biomaterials and Tissue Engineering
Research on poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) and its interaction with bone marrow stromal cells provides insights into biocompatibility and potential applications in tissue engineering. This includes the differentiation of cells into osteoblasts and nerve cells, highlighting its use in medical applications (Yang et al., 2004); (Wang et al., 2010); (Chen & Wu, 2005).
properties
IUPAC Name |
2-hydroxyhexan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334654 | |
| Record name | 2-hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54073-43-7 | |
| Record name | 2-hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Benzyl(dimethyl)silyl]methyl acetate](/img/structure/B3053410.png)


![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/no-structure.png)









